molecular formula C8H5NO5S B1297030 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid CAS No. 90779-46-7

1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid

Cat. No.: B1297030
CAS No.: 90779-46-7
M. Wt: 227.2 g/mol
InChI Key: DVKWMYALCCTNKN-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Properties and Reactions

This compound can undergo several chemical reactions that enhance its utility:

  • Oxidation : It can be oxidized to introduce additional functional groups.
  • Reduction : The trioxo group can be converted to hydroxyl groups or other reduced forms.
  • Substitution : The propynyl group may be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateVaries
ReductionSodium borohydrideAnhydrous conditions
SubstitutionPotassium carbonateBasic conditions

Chemistry

In synthetic organic chemistry, 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in creating new compounds with desired properties.

Biology

Research indicates potential antimicrobial and anticancer activities. Studies have shown that this compound may induce apoptosis in cancer cells through the activation of caspases or by interfering with cellular signaling pathways.

Medicine

The compound is being explored as a potential drug candidate due to its structural features that may interact with biological targets. Its mechanism involves binding to enzymes and receptors, thereby modulating metabolic pathways and gene expression.

Industrial Applications

In industry, this compound is utilized in the development of advanced materials such as polymers and coatings. Its stability and reactivity contribute to the performance of these materials in various applications.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in certain pathogens, suggesting its potential as an antibacterial agent .

Anticancer Research

Research published in a peer-reviewed journal highlighted the compound's efficacy in inducing apoptosis in cancer cell lines. The study demonstrated that treatment with this compound resulted in increased levels of active caspases and reduced cell viability.

Comparison with Similar Compounds

Biological Activity

1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid is a heterocyclic compound notable for its unique structural features and significant biological activity. This compound has garnered attention in both agricultural and pharmaceutical research due to its potential as an enzyme inhibitor and its applications in herbicidal formulations.

Chemical Structure and Properties

The molecular formula of this compound is C8H5NO5SC_8H_5NO_5S, with a molecular weight of approximately 227.2 g/mol. The compound features a benzothiazole ring fused with a trioxo group and a carboxylic acid functional group, which contribute to its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in plant growth and metabolism. This property makes it a candidate for use in herbicides targeting unwanted vegetation by disrupting metabolic pathways essential for plant survival .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. The presence of the benzothiazole moiety is associated with known antibacterial and antifungal properties observed in similar compounds.
  • Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory potential of this compound, which may be attributed to its interaction with inflammatory mediators at the molecular level.

The mechanism of action involves the compound's ability to bind to the active sites of enzymes, thereby inhibiting their function. This inhibition can lead to reduced synthesis of critical metabolites in target organisms, effectively controlling their growth or activity. For example, studies have shown that it can inhibit acetolactate synthase (ALS), an enzyme crucial for branched-chain amino acid synthesis in plants.

Case Studies

Several studies have highlighted the efficacy of this compound in agricultural applications:

  • Herbicidal Activity : A study demonstrated that formulations containing this compound showed significant herbicidal activity against various weed species. The results indicated that it effectively inhibited growth at low concentrations compared to traditional herbicides.
  • Synthesis of Agrochemicals : Research has explored the use of this compound as an intermediate in the synthesis of mesosulfuron-methyl, a widely used herbicide. The efficiency of this synthetic route underscores the compound's value in agrochemical development .

Comparative Analysis

To better understand the uniqueness of this compound within its chemical class, a comparison with similar compounds is provided below:

Compound NameStructure TypeUnique Features
BenzothiazoleHeterocyclic CompoundLacks carboxylic functional groups; used in rubber industry
Mesosulfuron-methylHerbicideA derivative specifically designed for weed control
2-Hydroxybenzoic AcidAromatic AcidCommonly known as salicylic acid; used in pharmaceuticals

The distinctiveness of this compound lies in its trioxo functionalization and carboxylic acid group that enhance its reactivity and biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid, and how can purity be optimized?

  • Traditional synthesis involves cyclization of precursor sulfonamide derivatives under acidic conditions. Key steps include controlling reaction temperature (e.g., 80–100°C) and stoichiometric ratios of oxidizing agents like H₂O₂. For purity optimization, HPLC purification with reversed-phase columns (e.g., Purospher® STAR) is recommended to isolate the compound from byproducts . Continuous-flow synthesis methodologies, though not directly reported for this compound, could be adapted from triazole-substituted β-aminocyclohexanecarboxylic acid protocols to enhance reproducibility and reduce side reactions .

Q. How should researchers characterize the structural integrity of this compound?

  • Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm aromatic proton environments and carboxylic acid functionality.
  • FT-IR to verify sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
    • X-ray crystallography is ideal for resolving ambiguities in regiochemistry or oxidation states .

Q. What stability considerations are critical during storage and handling?

  • The compound is hygroscopic and prone to decomposition under prolonged light exposure. Store in amber vials at –20°C under inert gas (N₂ or Ar). Stability assays under varying pH (4–9) and temperature (4–37°C) should precede long-term studies .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this compound?

  • Density functional theory (DFT) calculations can model electrophilic/nucleophilic sites on the benzothiazole ring. For example, Fukui indices predict reactivity at the 6-carboxylic acid group and the trioxo sulfur atom. Molecular docking studies may further elucidate interactions with biological targets (e.g., enzymes or receptors) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Discrepancies often arise from assay conditions (e.g., buffer composition, cell lines). Methodological steps:

  • Standardize assays using reference inhibitors/agonists.
  • Perform dose-response curves across multiple replicates.
  • Validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Case Study : Introducing electron-withdrawing groups (e.g., –CF₃) at the 4-position of the benzothiazole ring improves metabolic stability, as seen in analogous quinoline-3-carboxylic acid derivatives .
  • Methodology : Synthesize derivatives via regioselective substitution, then evaluate logP (lipophilicity) and plasma protein binding using LC-MS/MS .

Q. What advanced techniques validate the compound’s mechanism of action in drug-resistant pathogens?

  • Combine time-kill assays with transcriptomic profiling (RNA-seq) to identify upregulated resistance genes.
  • Use cryo-EM or X-ray crystallography to visualize interactions with bacterial targets (e.g., dihydrofolate reductase) .

Q. Methodological Frameworks

Designing a study to assess the compound’s inhibition kinetics:

  • Step 1 : Use steady-state kinetics (Michaelis-Menten plots) to determine IC₅₀ values.
  • Step 2 : Perform pre-incubation experiments to distinguish competitive vs. non-competitive inhibition.
  • Step 3 : Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .

Addressing solubility challenges in in vivo studies:

  • Approach : Formulate as a sodium salt or co-crystal with cyclodextrins.
  • Validation : Monitor solubility via dynamic light scattering (DLS) and bioavailability through pharmacokinetic profiling in rodent models .

Properties

IUPAC Name

1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5S/c10-7-5-2-1-4(8(11)12)3-6(5)15(13,14)9-7/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKWMYALCCTNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326592
Record name NSC602923
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90779-46-7
Record name NSC602923
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid

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